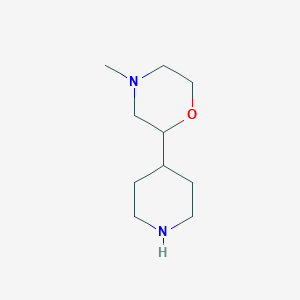

4-Methyl-2-(piperidin-4-yl)morpholine

Description

Properties

CAS No. |

1368170-71-1 |

|---|---|

Molecular Formula |

C10H20N2O |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

4-methyl-2-piperidin-4-ylmorpholine |

InChI |

InChI=1S/C10H20N2O/c1-12-6-7-13-10(8-12)9-2-4-11-5-3-9/h9-11H,2-8H2,1H3 |

InChI Key |

CMOBWZSGVKNUMD-UHFFFAOYSA-N |

SMILES |

CN1CCOC(C1)C2CCNCC2 |

Canonical SMILES |

CN1CCOC(C1)C2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Notes:

- Molecular weights are calculated or inferred from related compounds.

Physicochemical Properties

- Lipophilicity: The methyl group in 4-Methyl-2-(piperidin-4-yl)morpholine likely increases logP compared to non-methylated analogs like 4-(piperidin-4-yl)morpholine, enhancing membrane permeability .

- Solubility : Piperidine and morpholine rings confer moderate aqueous solubility, but methyl substitution may reduce it slightly.

- Stereochemical Impact : Quaternary stereocenters (common in morpholine peptidomimetics) significantly alter chemical space and bioactivity .

Key Research Findings

- Synthetic Versatility : Morpholine-piperidine scaffolds are adaptable to diverse reactions, including cross-coupling, reductive amination, and nucleophilic substitution .

- Structure-Activity Relationships (SAR) :

- Drug Development : Analogs of 4-Methyl-2-(piperidin-4-yl)morpholine are under investigation for fast-acting antimalarials and neuropathic pain modulators .

Preparation Methods

Reductive Amination Approach Using 1-Benzyl-4-piperidone and Morpholine

A prominent and industrially advantageous method for synthesizing 4-(piperidin-4-yl)morpholine derivatives involves a one-pot reductive amination reaction between 1-benzyl-4-piperidone and morpholine under mild catalytic hydrogenation conditions.

Reaction Mechanism: The process simultaneously achieves enamine formation and reduction. Initially, 1-benzyl-4-piperidone reacts with morpholine to form an intermediate enamine (4-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine), which is then reduced in situ by hydrogen gas catalyzed by platinum or palladium catalysts.

Catalysts: Platinum catalysts are preferred for their efficiency and suppression of by-products, although palladium catalysts are also effective. The catalysts can be used in various forms, including water-impregnated or dried.

Reducing Agent: Hydrogen gas is utilized as a clean reducing agent, avoiding toxic reagents like sodium cyanoborohydride or sodium triacetoxyborohydride, which pose handling challenges.

Post-Reaction Processing: Unreacted morpholine is removed by distillation, solvent substitution, or crystallization. Subsequently, debenzylation is performed under hydrogenation conditions to yield the target 4-(piperidin-4-yl)morpholine with high purity and yield.

Process Summary Table:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Enamine Formation & Reduction | React 1-benzyl-4-piperidone with morpholine under hydrogen with Pt or Pd catalyst | ≤1 MPa H₂, mild temperature | 4-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine intermediate |

| 2. Morpholine Removal | Remove excess morpholine by distillation, solvent substitution, or crystallization | Standard separation techniques | Purified intermediate |

| 3. Debenzylation | Hydrogenation of intermediate with catalyst to remove benzyl protecting group | Hydrogen gas, Pt or Pd catalyst | 4-(piperidin-4-yl)morpholine final product |

This method is described as industrially advantageous due to mild conditions, high yield, and purity, and simpler post-treatment steps compared to traditional reductive amination methods.

Two-Step Synthesis via 4-(1-Benzylpiperidin-4-yl)morpholine Hydrochloride Intermediate

Another detailed preparation method involves two main steps: synthesis of a hydrochloride salt intermediate followed by catalytic hydrogenation to obtain the final product.

Step 1: Formation of 4-(1-Benzylpiperidin-4-yl)morpholine Hydrochloride

- React 1-benzyl-4-piperidone with morpholine in toluene at elevated temperature (~110°C) to form the intermediate.

- After reaction, add Raney nickel catalyst and perform hydrogenation at ~50°C under 10 kg/cm² pressure for 36 hours.

- Filter and treat the product with concentrated hydrochloric acid to precipitate the hydrochloride salt.

- Isolate by filtration and drying.

Step 2: Debenzylation to Yield 4-Morpholino Piperidine

- Dissolve the hydrochloride salt in tert-butanol.

- Adjust pH to >11 using potassium carbonate solution.

- Heat to 60°C and stir for 30 minutes.

- Perform hydrogenation with 10% Pd/C catalyst at 50°C under 40 kg/cm² pressure for 8 hours.

- Isolate the end product by filtration and drying.

Yields: Consistently high yields around 89% are reported for the final product.

| Step | Reagents & Conditions | Temperature | Pressure | Time | Yield (%) |

|---|---|---|---|---|---|

| 1. Intermediate Formation | 1-Benzyl-4-piperidone + Morpholine + Raney Ni + Toluene | 110°C (reaction), 50°C (H₂) | 10 kg/cm² (H₂) | 36 h | ~88-89 |

| 2. Debenzylation | Hydrochloride salt + K₂CO₃ + Pd/C + tert-butanol | 60°C | 40 kg/cm² (H₂) | 8 h | ~89 |

This method emphasizes precise pH control and uses robust catalysts (Raney nickel and Pd/C) for efficient hydrogenation steps. The use of alcoholic solvents and pH adjustment is critical for product isolation and purity.

Additional Synthetic Considerations and Research Insights

- The reductive amination reaction is preferred over direct reduction methods to minimize side reactions and impurities.

- Hydrogen gas as a reducing agent is favored for environmental and operational safety reasons.

- Catalyst choice (platinum vs. palladium vs. Raney nickel) impacts reaction time, selectivity, and ease of catalyst recovery.

- Removal of unreacted morpholine is essential before debenzylation to improve yield and purity.

- The hydrochloride salt intermediate provides a convenient handle for purification and subsequent hydrogenation.

Summary Table of Preparation Methods

| Method | Key Steps | Reducing Agent | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|

| One-pot reductive amination | Enamine formation + hydrogenation + debenzylation | Hydrogen gas | Pt or Pd catalyst | High (>85%) | Mild conditions, industrially scalable |

| Two-step via hydrochloride | Intermediate formation + pH adjustment + hydrogenation | Hydrogen gas | Raney Ni + Pd/C | ~89 | Requires pH control, longer reaction times |

Q & A

Q. What are the most reliable synthetic routes for 4-Methyl-2-(piperidin-4-yl)morpholine, and how can reaction conditions be optimized for purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Route 1: Reacting a morpholine precursor (e.g., 4-methylmorpholine) with a piperidine derivative (e.g., 4-bromopiperidine) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- Route 2: Reductive amination of 4-methylmorpholine with a piperidine-aldehyde intermediate using NaBH₃CN in methanol .

Optimization includes adjusting solvent polarity, temperature, and stoichiometry. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield (typically 60–85%) and purity (>95%) .

Q. How can the structural identity and purity of 4-Methyl-2-(piperidin-4-yl)morpholine be confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR to confirm stereochemistry and substitution patterns. For example, characteristic peaks include δ 2.42 ppm (m, piperidine CH₂) and δ 3.52 ppm (s, morpholine OCH₂) .

- Mass Spectrometry (LCMS): Confirm molecular ion [M+H]⁺ at m/z 211.3 .

- X-ray Crystallography: Resolve crystal structure using SHELX programs (e.g., SHELXL) for absolute configuration validation .

Advanced Research Questions

Q. What computational methods are effective for predicting the conformational flexibility and binding modes of 4-Methyl-2-(piperidin-4-yl)morpholine in biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate conformational changes in solvents (e.g., water, DMSO) using AMBER or GROMACS to assess ring puckering and hydrogen-bonding interactions .

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases). Focus on piperidine’s NH and morpholine’s oxygen as key pharmacophores .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

Methodological Answer:

- Assay Standardization: Compare results from orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Control variables like pH, temperature, and buffer composition .

- Metabolite Screening: Use LC-HRMS to identify degradation products or metabolites that may interfere with activity .

- Target Engagement Studies: Employ CETSA (Cellular Thermal Shift Assay) to validate direct target binding in cellular contexts .

Q. What strategies are recommended for designing derivatives of 4-Methyl-2-(piperidin-4-yl)morpholine to enhance selectivity for neurological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents on the piperidine ring (e.g., fluorine at C3) or morpholine’s methyl group to probe steric and electronic effects .

- Bioisosteric Replacement: Substitute morpholine with thiomorpholine or piperazine to alter lipophilicity (clogP) and blood-brain barrier penetration .

- In Silico ADMET: Predict pharmacokinetics using SwissADME or ADMETLab to optimize logP (target 2–3) and reduce CYP450 inhibition .

Critical Analysis of Research Gaps

- Stereochemical Impact: Limited data exist on the enantiomeric activity differences. Chiral separation via HPLC (Chiralpak AD-H column) and testing is recommended .

- In Vivo Correlations: Most studies are in vitro; rodent pharmacokinetic studies (e.g., bioavailability, brain penetration) are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.